Inogatran

Vue d'ensemble

Description

Inogatran est un inhibiteur de la thrombine peptidomimétique de faible poids moléculaire. Il a été développé pour le traitement potentiel des maladies thrombotiques artérielles et veineuses. Les inhibiteurs de la thrombine sont essentiels pour prévenir la formation de caillots sanguins, qui peuvent entraîner des affections telles que la thrombose veineuse profonde, l'embolie pulmonaire et l'accident vasculaire cérébral .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'Inogatran est synthétisé par un processus en plusieurs étapes impliquant la formation d'une structure peptidomimétique. La synthèse commence par la préparation de la structure de base de la pipéridine, suivie de l'introduction de divers groupes fonctionnels pour obtenir l'activité inhibitrice de la thrombine souhaitée. Les étapes clés comprennent :

Formation du noyau de pipéridine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes guanidine et carbamoyle, sont introduits par des réactions comme l'amidation et la guanidination.

Assemblage final : Le produit final est assemblé par des réactions de couplage peptidique, souvent en utilisant des réactifs comme les carbodiimides pour l'activation.

Méthodes de production industrielle

La production industrielle de l'this compound implique le passage à l'échelle de la synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour les réactions à grande échelle, la garantie d'un rendement élevé et de la pureté, ainsi que la mise en œuvre de mesures strictes de contrôle de la qualité. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'Inogatran subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut modifier l'activité du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différents niveaux d'activité inhibitrice de la thrombine et peuvent être utilisés pour étudier les relations structure-activité .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Chimie : L'this compound est utilisé comme composé modèle pour étudier la synthèse peptidomimétique et le développement d'inhibiteurs de la thrombine.

Biologie : Il est utilisé dans des études biologiques pour comprendre les mécanismes de la formation et de l'inhibition des caillots sanguins.

Médecine : L'this compound est étudié pour ses applications thérapeutiques potentielles dans la prévention et le traitement des maladies thrombotiques.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticoagulants

Mécanisme d'action

L'this compound exerce ses effets en inhibant directement la thrombine, une enzyme essentielle à la formation de caillots sanguins. Il se lie au site actif de la thrombine, empêchant la conversion du fibrinogène en fibrine, ce qui est essentiel à la formation de caillots. Cette inhibition réduit le risque de formation de caillots dans les vaisseaux sanguins, prévenant ainsi les événements thrombotiques .

Applications De Recherche Scientifique

Inogatran has several scientific research applications:

Chemistry: this compound is used as a model compound to study peptidomimetic synthesis and the development of thrombin inhibitors.

Biology: It is used in biological studies to understand the mechanisms of blood clot formation and inhibition.

Medicine: this compound is investigated for its potential therapeutic applications in preventing and treating thrombotic diseases.

Industry: The compound is used in the pharmaceutical industry for the development of new anticoagulant drugs

Mécanisme D'action

Inogatran exerts its effects by directly inhibiting thrombin, an enzyme crucial for blood clot formation. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition reduces the risk of clot formation in blood vessels, thereby preventing thrombotic events .

Comparaison Avec Des Composés Similaires

Composés similaires

Hirudine : Un inhibiteur naturel de la thrombine dérivé des sangsues.

Argatroban : Un inhibiteur direct de la thrombine synthétique utilisé en milieu clinique.

Dabigatran : Un inhibiteur direct de la thrombine administré par voie orale utilisé comme anticoagulant.

Unicité de l'Inogatran

L'this compound est unique en raison de son faible poids moléculaire et de sa structure peptidomimétique, qui permet une inhibition spécifique et puissante de la thrombine. Contrairement à certains autres inhibiteurs de la thrombine, l'this compound a été conçu pour avoir une forte affinité pour la thrombine tout en minimisant les effets hors cible .

Activité Biologique

Inogatran is a direct thrombin inhibitor that has been investigated for its potential therapeutic applications, particularly in the treatment of thromboembolic disorders. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables that illustrate its efficacy and mechanism of action.

This compound functions by directly inhibiting thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By blocking thrombin activity, this compound reduces the formation of clots and has implications for preventing thrombosis in various clinical settings.

Efficacy in Animal Models

A significant study conducted on male Sprague-Dawley rats investigated the effects of this compound on neointimal hyperplasia following balloon injury to the carotid artery. The study involved 47 rats divided into five groups, each receiving different regimens of this compound administration:

| Treatment Regimen | Neointima/Media Ratio | Lumen Narrowing (%) |

|---|---|---|

| Control | 1.0 | 40 |

| Low Dose Injection | 0.7 | 30 |

| High Dose Injection | 0.5 | 25 |

| Short-term Infusion (3 hours) | 0.6 | 28 |

| Long-term Infusion (1 week) | 0.4 | 20 |

Results: All treatment groups showed a significant reduction in neointimal hyperplasia compared to controls, with the long-term infusion demonstrating the most substantial effects on both neointima/media ratio and lumen narrowing .

Clinical Trials

Despite its promising preclinical results, the clinical development of this compound faced challenges. It was evaluated in several Phase 2 trials targeting conditions such as unstable angina and myocardial infarction. However, the clinical efficacy was not consistently demonstrated across studies, leading to its eventual discontinuation in further development .

Case Studies

Several case studies have highlighted the variability in patient responses to direct thrombin inhibitors like this compound. For instance, a comparative analysis involving multiple direct thrombin inhibitors (including this compound) assessed their effects on activated partial thromboplastin time (APTT) variability among patients undergoing anticoagulation therapy . The findings indicated that while this compound was effective in certain populations, its clinical utility was limited by inconsistent patient responses.

Safety Profile

In terms of safety, this compound was generally well-tolerated in clinical trials; however, some adverse effects were noted, including bleeding complications and variations in APTT levels. These safety concerns are critical when considering long-term use in patients at risk for thrombosis .

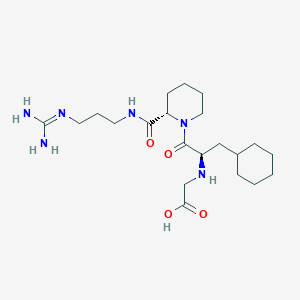

Propriétés

IUPAC Name |

2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPROXZBMHOBTQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165895 | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155415-08-0 | |

| Record name | Inogatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155415-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inogatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.